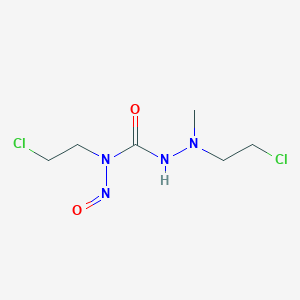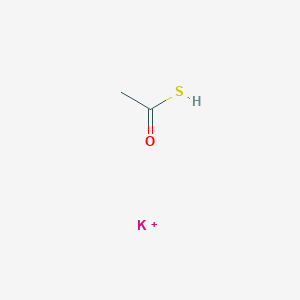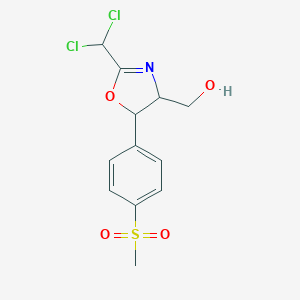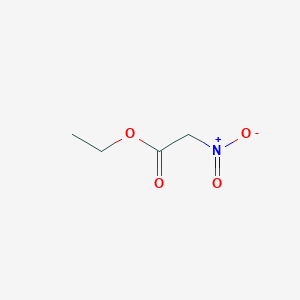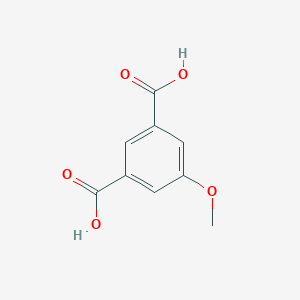![molecular formula C9H6F4N2O3 B140662 N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide CAS No. 143151-01-3](/img/structure/B140662.png)
N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Vue d'ensemble
Description
N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a phenyl ring, along with an acetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide typically involves the nitration of a fluorinated aromatic compound followed by acylation. One common method includes:
Nitration: The starting material, 4-fluoro-5-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the fluorine atom.
Acylation: The nitrated product is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: The major product of the reduction reaction is N-[4-fluoro-2-amino-5-(trifluoromethyl)phenyl]acetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Applications De Recherche Scientifique
N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets.
Agrochemicals: The compound may disrupt essential biological processes in plants or pests, such as inhibiting enzyme activity or interfering with cellular respiration.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide
- N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide
- N-[4-fluoro-2-nitro-5-(difluoromethyl)phenyl]acetamide
Uniqueness
N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, bioavailability, and reactivity compared to similar compounds with different substituents.
Propriétés
IUPAC Name |
N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2O3/c1-4(16)14-7-2-5(9(11,12)13)6(10)3-8(7)15(17)18/h2-3H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQLDWXMTFXIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434252 | |
| Record name | N-[4-Fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143151-01-3 | |
| Record name | N-[4-Fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


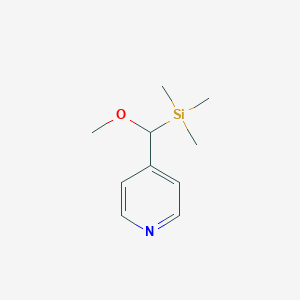
![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)
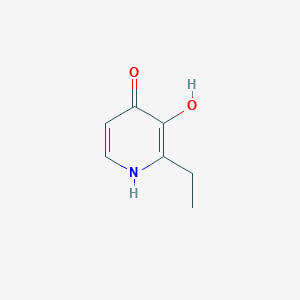
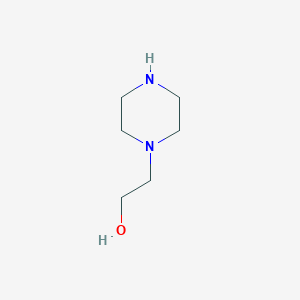
![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)
